7-aminodeacetoxycephalosporanic acid chemical structure
7-aminodeacetoxycephalosporanic acid chemical structure
An In-depth Technical Guide to 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)
This guide provides a comprehensive overview of 7-aminodeacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, synthesis, purification, and spectroscopic characterization.
Chemical Structure and Identification
7-Aminodeacetoxycephalosporanic acid, commonly known as 7-ADCA, is a bicyclic beta-lactam compound. Its core structure consists of a dihydrothiazine ring fused to a β-lactam ring. The presence of a primary amino group at the C-7 position and a carboxylic acid at the C-4 position are key features for its role as a versatile starting material in the synthesis of various cephalosporin drugs.[1]
Table 1: Chemical Identifiers for 7-ADCA
| Identifier | Value |
| IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2] |
| CAS Number | 22252-43-3[2] |
| Molecular Formula | C₈H₁₀N₂O₃S[2] |
| SMILES | CC1=C(N2C(--INVALID-LINK--N)S1)C(=O)O)[2] |
| InChI | InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1[2] |
| InChIKey | NVIAYEIXYQCDAN-CLZZGJSISA-N[2] |
Physicochemical Properties
The physical and chemical properties of 7-ADCA are crucial for its handling, synthesis, and purification.
Table 2: Physicochemical Data of 7-ADCA
| Property | Value | Reference |
| Molecular Weight | 214.24 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 234 °C (decomposes) | |
| Density | 1.60 g/cm³ (Predicted) | |
| Solubility | Soluble in aqueous alkaline and acidic solutions. Solubility in water is pH-dependent. Soluble in ammonium (B1175870) hydroxide (B78521) and sodium hydroxide solutions. | |
| Storage Temperature | 2-8°C |
Synthesis of 7-ADCA
The industrial production of 7-ADCA is primarily achieved through two main routes: chemical synthesis starting from penicillin G and biotechnological synthesis using genetically engineered microorganisms.
Chemical Synthesis from Penicillin G
The chemical synthesis of 7-ADCA from penicillin G is a multi-step process that involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin to the six-membered dihydrothiazine ring of a cephalosporin intermediate.
Experimental Protocol: Chemical Synthesis of 7-ADCA (General Overview)
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Step 1: Oxidation of Penicillin G: Penicillin G is oxidized to its sulfoxide (B87167) using an oxidizing agent such as hydrogen peroxide. This step is crucial for facilitating the subsequent ring expansion.
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Step 2: Ring Expansion: The penicillin G sulfoxide undergoes a catalyzed ring expansion in the presence of a suitable catalyst, which can be a combination of pyridine (B92270) hydrobromide and oxalic acid. This reaction forms 7-phenylacetamido-deacetoxycephalosporanic acid (P-ADCA).
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Step 3: Enzymatic Deacylation: The phenylacetyl side chain at the C-7 position of P-ADCA is removed enzymatically using immobilized penicillin G acylase. This hydrolysis reaction yields 7-ADCA and phenylacetic acid as a byproduct. The reaction is typically carried out in an aqueous solution at a controlled pH (around 8.0) and temperature (around 30°C) for approximately 90 minutes.
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Step 4: Isolation and Purification: The resulting 7-ADCA is then isolated from the reaction mixture. This often involves extraction with a solvent like dichloromethane, followed by pH adjustment to induce crystallization. The crude product is then collected by filtration.
Logical Workflow for Chemical Synthesis
Caption: Chemical synthesis of 7-ADCA from Penicillin G.
Biotechnological Synthesis
Modern production of 7-ADCA increasingly relies on fermentation processes using genetically modified strains of microorganisms, such as Penicillium chrysogenum or Acremonium chrysogenum.[4] These methods are generally more environmentally friendly than the chemical synthesis routes.
Experimental Protocol: Biotechnological Production of 7-ADCA (General Overview)
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Step 1: Fermentation: A genetically engineered strain of Acremonium chrysogenum, in which the cefEF gene (encoding for expandase/hydroxylase) is disrupted and replaced with the cefE gene from Streptomyces clavuligerus, is cultivated in a suitable fermentation medium. This leads to the production of deacetoxycephalosporin C (DAOC).[4]
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Step 2: Enzymatic Deacylation of DAOC: The produced DAOC is then converted to 7-ADCA through a two-step enzymatic process.
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D-amino acid oxidase (DAO): This enzyme acts on the D-α-aminoadipyl side chain of DAOC.
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Glutaryl acylase (GLA): This enzyme completes the removal of the side chain to yield 7-ADCA.[4]
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Step 3: Downstream Processing: The 7-ADCA is recovered from the fermentation broth and purified.
Signaling Pathway for Biotechnological Synthesis
Caption: Biotechnological synthesis of 7-ADCA.
Purification of 7-ADCA
The purification of 7-ADCA is a critical step to achieve the high purity required for pharmaceutical applications. Crystallization is a commonly employed method.
Experimental Protocol: Purification by Crystallization
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Step 1: Dissolution: Crude 7-ADCA is dissolved in water by adjusting the pH to 7.8-8.0 with ammonia (B1221849) water to form an alkaline solution.
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Step 2: Acidification and Re-dissolution: The alkaline solution is then acidified with sulfuric acid to a pH of 0.7-0.9 to obtain an acidic solution. Subsequently, the pH is raised again to 7.8-8.0 with ammonia water. An alcohol is then added to the solution.
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Step 3: Crystallization: While stirring at a controlled temperature (20-70°C), sulfuric acid is added to adjust the pH to the isoelectric point of 7-ADCA (around 3.8-4.0). This induces the crystallization of the product.
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Step 4: Crystal Growth and Isolation: The crystals are allowed to grow for a period of 6-60 minutes. The purified 7-ADCA crystals are then collected by filtration, washed, and dried. This process can yield 7-ADCA with a purity of over 99.9%.
Spectroscopic Data and Characterization
The structural elucidation and quality control of 7-ADCA rely on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-ADCA
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~125 |
| C3 | - | ~128 |
| C4 | - | ~165 |
| C6 | ~5.0 (d) | ~58 |
| C7 | ~4.9 (d) | ~59 |
| CH₃ | ~2.1 (s) | ~20 |
| CH₂ (S-CH₂) | ~3.4 and 3.6 (ABq) | ~25 |
| NH₂ | Variable | - |
| COOH | Variable | ~170 |
| C=O (β-lactam) | - | ~175 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 7-ADCA provides information about the presence of its key functional groups.
Table 4: Characteristic IR Absorption Bands for 7-ADCA
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3200 | N-H | Stretching (Amine) |
| ~3000-2500 | O-H | Stretching (Carboxylic Acid) |
| ~1760 | C=O | Stretching (β-Lactam) |
| ~1710 | C=O | Stretching (Carboxylic Acid) |
| ~1640 | C=C | Stretching |
| ~1580 | N-H | Bending (Amine) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 7-ADCA, which aids in its identification and structural confirmation.
Predicted Mass Spectrum Fragmentation Pathway
The electron ionization mass spectrum of 7-ADCA is expected to show a molecular ion peak at m/z 214. The fragmentation is likely to occur at the β-lactam ring and through the loss of functional groups.
Diagram of Plausible Mass Fragmentation
Caption: Plausible mass fragmentation pathway for 7-ADCA.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of 7-ADCA and quantifying any related impurities.
Table 5: Typical HPLC Method for 7-ADCA Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 6.0) : Acetonitrile (92:8) |
| Detection | UV at 254 nm |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
This method allows for the separation and quantification of 7-ADCA from its potential impurities.
This technical guide provides a detailed overview of 7-aminodeacetoxycephalosporanic acid, covering its fundamental chemical properties, synthesis and purification strategies, and analytical characterization. The provided data and protocols are intended to be a valuable resource for professionals in the field of pharmaceutical research and development.
